molecular formula C14H22N2O4 B6494554 1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea CAS No. 1334370-11-4

1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea

Cat. No. B6494554
CAS RN: 1334370-11-4
M. Wt: 282.34 g/mol
InChI Key: AZNFNAPIXRGCTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea, also known as EMMP, is a synthetic compound that has been studied for its potential application in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and is being explored for use in lab experiments.

Scientific Research Applications

1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea has been studied for its potential application in scientific research. It has been found to have a variety of biochemical and physiological effects, and is being explored for use in lab experiments. This compound has been used to study the effects of compounds on cell proliferation and apoptosis, as well as to study the effects of compounds on the immune system. This compound has also been used to study the effects of compounds on inflammation and oxidative stress.

Mechanism of Action

The exact mechanism of action of 1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea is still under investigation. However, it is known that this compound binds to and activates a number of different proteins in the body, including the transcription factor NF-κB, which is involved in the regulation of inflammatory and immune responses. This compound also binds to and activates a number of different receptors, including the G-protein coupled receptor GPR55, which is involved in the regulation of inflammation and oxidative stress.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidative, and anti-apoptotic effects. This compound has also been found to have immunomodulatory effects, and has been shown to modulate the activity of a number of different immune cells. This compound has also been found to have neuroprotective effects, and has been shown to protect neurons from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea has a number of advantages for use in lab experiments. It is a simple and efficient method for the synthesis of this compound, and it has a variety of biochemical and physiological effects. This compound is also relatively safe and non-toxic, and it is not known to cause any adverse side effects. However, this compound is not suitable for use in all experiments, as it has a limited range of effects and may not be suitable for some experiments.

Future Directions

There are a number of potential future directions for research into 1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea. These include further investigation into the exact mechanism of action of this compound, as well as exploring the potential therapeutic applications of this compound. Additionally, research could be conducted into the potential synergistic effects of combining this compound with other compounds, as well as exploring the potential of this compound as a biomarker for certain diseases. Further research into the biochemical and physiological effects of this compound could also be conducted, as well as exploring the potential of this compound as a drug delivery system. Finally, research could be conducted into the potential of this compound as a diagnostic tool, as well as exploring the potential of this compound as a tool for drug discovery.

Synthesis Methods

1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea is synthesized by a method known as the Steglich esterification. This method involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst such as p-toluenesulfonic acid (p-TSA). This reaction produces an ester, which is then hydrolyzed to give this compound. The Steglich esterification is a simple and efficient method for the synthesis of this compound.

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4/c1-4-20-12-7-5-11(6-8-12)16-13(17)15-9-14(2,18)10-19-3/h5-8,18H,4,9-10H2,1-3H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNFNAPIXRGCTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC(C)(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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